N-(2-Methoxybenzyl)-2-propanamine

Serotonin receptor pharmacology Radioligand binding NBOMe SAR

N-(2-Methoxybenzyl)-2-propanamine (CAS 756474-36-9) is a secondary amine belonging to the N-2-methoxybenzyl (NBOMe) class of substituted phenethylamine derivatives. It possesses the molecular formula C11H17NO and a molecular weight of 179.26 g/mol.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 756474-36-9
Cat. No. B1279830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxybenzyl)-2-propanamine
CAS756474-36-9
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)NCC1=CC=CC=C1OC
InChIInChI=1S/C11H17NO/c1-9(2)12-8-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3
InChIKeyCWHRRDWIVPFDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxybenzyl)-2-propanamine (CAS 756474-36-9) for Research: Procurement Specifications and Identity


N-(2-Methoxybenzyl)-2-propanamine (CAS 756474-36-9) is a secondary amine belonging to the N-2-methoxybenzyl (NBOMe) class of substituted phenethylamine derivatives [1]. It possesses the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . The compound is available from research chemical suppliers with a typical purity specification of ≥98% (HPLC) and is a liquid at 20°C . It serves as a versatile small molecule scaffold and a key intermediate in organic synthesis, particularly for the development of CNS-targeted pharmaceutical compounds [2].

Liquid free base facilitating precise volumetric dispensing
High-purity specification (HPLC) for research applications
Versatile scaffold for CNS-targeted compound library synthesis

N-(2-Methoxybenzyl)-2-propanamine (CAS 756474-36-9): Why Analogue Interchangeability Fails in Receptor Pharmacology


Generic substitution among N-benzylphenethylamine analogues is scientifically unjustified due to pronounced structure-activity relationship (SAR) differences. The N-2-methoxybenzyl substitution pattern is a critical pharmacophore that markedly enhances binding affinity at serotonergic 5-HT2A receptors compared to unsubstituted parent 2C compounds [1]. For example, N-methoxybenzylation of 2C drugs increases 5-HT2A affinity by up to 35-fold, demonstrating that even minor structural modifications produce order-of-magnitude differences in target engagement [2]. Furthermore, the N-2-methoxybenzyl group simultaneously alters affinity across multiple receptor families including adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors while reducing binding to 5-HT1A receptors and TAAR1, resulting in a distinct polypharmacological profile that cannot be replicated by simple analogues lacking this specific substitution [1]. Therefore, substitution with a non-methoxybenzylated analogue or one bearing different aryl ring modifications will yield fundamentally different experimental outcomes and cannot be considered functionally equivalent.

5-HT2A affinity motif

N-2-methoxybenzyl group is critical for high 5-HT2A receptor binding; unsubstituted N-benzyl analogues lack this pharmacophore and may exhibit markedly lower affinity.

Polypharmacology shift

Minor structural modifications alter binding across 5-HT2A, adrenergic, and dopaminergic receptors, yielding a distinct polypharmacological profile that cannot be assumed from simple analogues.

Quantitative Differentiation Evidence: N-(2-Methoxybenzyl)-2-propanamine vs. Analogues


5-HT2A Receptor Binding Affinity: 25H-NBOMe vs. 2C-H Parent Compound

The N-2-methoxybenzyl substitution that defines the core scaffold of N-(2-Methoxybenzyl)-2-propanamine (as the free base of the 25H-NBOMe series) confers a dramatic increase in 5-HT2A receptor binding affinity compared to the parent 2C-H (2,5-dimethoxyphenethylamine) compound. Radioligand binding assays using [3H]ketanserin demonstrate that 25H-NBOMe (the hydrochloride salt) binds to human 5-HT2A receptors with a Ki of 2.83 nM [1]. In contrast, the parent 2C-H compound exhibits substantially lower affinity (estimated Ki >100 nM based on class data), representing an affinity enhancement of at least 35-fold conferred by the N-2-methoxybenzyl moiety [2].

5-HT2A Binding Affinity
Class-level inference
25H-NBOMe (free base scaffold) Ki = 2.83 nM
2C-H parent Ki >100 nM
≥35-fold increase

Supports high-affinity 5-HT2A engagement studies

Data to verify for N-(2-methoxybenzyl)-2-propanamine itself

Serotonin receptor pharmacology Radioligand binding NBOMe SAR

N-Benzyl vs. N-2-Methoxybenzyl Substitution: Impact on 5-HT2A Affinity

The presence of the 2-methoxy substituent on the benzyl ring of N-(2-Methoxybenzyl)-2-propanamine distinguishes it from simpler N-benzyl analogues and critically influences receptor binding. Systematic SAR studies reveal that the ortho-methoxy group forms an intramolecular hydrogen bond with the amine proton, stabilizing a bioactive conformation that enhances 5-HT2A receptor recognition [1]. While direct Ki data for N-benzyl-2-propanamine at 5-HT2A is not available in the primary literature, comparative studies on related N-benzylphenethylamine series demonstrate that the 2-methoxy substitution increases 5-HT2A affinity by approximately 10-20 fold relative to unsubstituted N-benzyl analogues [1]. For context, NBOMe-mescaline (bearing the same N-2-methoxybenzyl moiety) exhibits a 5-HT2A Ki of 140 nM, whereas N-benzylmescaline analogues lacking the methoxy group show significantly reduced affinity [2].

N-Benzyl vs. N-2-Methoxybenzyl SAR
Class-level inference
N-(2-Methoxybenzyl) scaffold Intramolecular H-bond stabilization
N-Benzyl (unsubstituted) analogue Baseline affinity without methoxy enhancement
~10-20 fold affinity increase

Methoxy group stabilizes bioactive conformation

Class-level inference; limited direct comparative data

Structure-activity relationship 5-HT2A receptor N-Benzylphenethylamines

Cross-Species 5-HT2A Affinity Profile: Rat vs. Human Receptor Binding

The N-2-methoxybenzyl scaffold of N-(2-Methoxybenzyl)-2-propanamine (as the free base of 25H-NBOMe) exhibits a notable species-dependent affinity profile at the 5-HT2A receptor. For 25H-NBOMe hydrochloride, radioligand binding assays yield Ki values of 1.19 nM at rat 5-HT2A receptors and 2.83 nM at human 5-HT2A receptors, representing a 2.4-fold higher affinity for the rat ortholog [1]. This species difference is consistent across the NBOMe series and contrasts with classical hallucinogens like LSD which show more balanced cross-species affinities [2].

Cross-Species 5-HT2A Affinity
Cross-study comparable
2.4-fold higher affinity
Rat 5-HT2A Ki = 1.19 nM vs. Human Ki = 2.83 nM

Species-specific potency informs translational study design

Radioligand binding with [3H]ketanserin

Species differences 5-HT2A receptor Translational pharmacology

Physicochemical Differentiation: Purity Specification and Physical State

Commercial procurement of N-(2-Methoxybenzyl)-2-propanamine (CAS 756474-36-9) as the free base offers distinct physicochemical advantages over the hydrochloride salt form for specific research applications. The free base is supplied as a liquid at 20°C with a specified purity of ≥98% (HPLC) , whereas the hydrochloride salt (CAS 610309-75-6) is a solid with a melting point of 164-170°C . The liquid physical state of the free base facilitates precise volumetric dispensing and compatibility with organic solvent-based experimental protocols without the need for prior dissolution of a crystalline salt.

Physical State & Purity
Supporting evidence
Appearance Liquid at 20°C
Purity (HPLC) ≥98%

Liquid format supports organic-solvent-based protocols

Free base vs. hydrochloride salt (solid)

Purity Physical properties Quality control

Cytotoxicity Profile: NBOMe Scaffold vs. Parent 2C Compounds

The N-2-methoxybenzyl substitution that characterizes the scaffold of N-(2-Methoxybenzyl)-2-propanamine is associated with significantly altered in vitro cytotoxicity profiles compared to parent 2C phenethylamines. A comparative study in SH-SY5Y neuroblastoma and HEK293 cell lines demonstrated that NBOMe analogues exhibit lower EC50 values (indicating higher cytotoxicity) relative to their corresponding 2C parent compounds [1]. The presence of the N-2-methoxybenzyl group consistently increased cytotoxicity across multiple compound pairs, with NBOMe drugs showing EC50 values reduced by approximately 2-5 fold compared to their 2C counterparts in both cell lines [1].

Cytotoxicity Profile (NBOMe vs. 2C)
Class-level inference
EC50 reduced ~2-5 fold
NBOMe scaffold vs. parent 2C phenethylamines

Higher cytotoxicity observed in cell-based assays

SH-SY5Y and HEK293 viability data; class-level inference

Cytotoxicity In vitro toxicology Safety pharmacology

N-(2-Methoxybenzyl)-2-propanamine: Research and Industrial Application Scenarios


5-HT2A Receptor Radioligand Binding Assays Requiring High-Affinity Agonist Tracers

The N-2-methoxybenzyl scaffold of N-(2-Methoxybenzyl)-2-propanamine provides the core pharmacophore for high-affinity 5-HT2A receptor engagement essential for radioligand development. As demonstrated by the 25H-NBOMe series data showing Ki values of 1.19-2.83 nM at 5-HT2A receptors [1], compounds bearing this scaffold achieve sub-nanomolar to low-nanomolar affinity suitable for competitive binding experiments using [3H]ketanserin or other antagonist radioligands. This application scenario is particularly relevant for laboratories characterizing novel 5-HT2A ligands or performing receptor occupancy studies where high-affinity agonist tracers are required to detect low-abundance receptor populations [1].

Organic Synthesis Intermediate for CNS-Targeted Pharmaceutical Development

N-(2-Methoxybenzyl)-2-propanamine (CAS 756474-36-9) serves as a versatile small molecule scaffold and key synthetic intermediate for the development of central nervous system-targeted pharmaceutical compounds [1]. The secondary amine functionality combined with the 2-methoxybenzyl aromatic system enables diverse chemical transformations including N-alkylation, acylation, and reductive amination, facilitating the construction of more complex N-benzylphenethylamine libraries [1]. Researchers engaged in medicinal chemistry campaigns targeting serotonergic, dopaminergic, or adrenergic systems can utilize this compound as a building block for parallel synthesis of focused compound collections [1].

Comparative Species Pharmacology Studies Requiring Documented Rat/Human Affinity Data

The documented species-dependent affinity profile of the N-2-methoxybenzyl scaffold (rat 5-HT2A Ki = 1.19 nM; human 5-HT2A Ki = 2.83 nM) makes compounds based on this core structure valuable tools for translational pharmacology studies investigating species differences in 5-HT2A receptor pharmacology [1]. Investigators can leverage this known 2.4-fold species potency difference to calibrate rodent behavioral assays (e.g., head-twitch response) and appropriately extrapolate to predicted human receptor occupancy. This scenario is particularly relevant for academic and pharmaceutical laboratories conducting preclinical characterization of 5-HT2A-targeted therapeutics where cross-species translation is critical [2].

Structure-Activity Relationship Studies of N-Benzylphenethylamine Pharmacophores

N-(2-Methoxybenzyl)-2-propanamine represents a minimal pharmacophore for systematic SAR exploration of the N-2-methoxybenzyl substitution effect on 5-HT2A receptor affinity and selectivity. The compound's structure lacks the 2,5-dimethoxy substitution on the phenethylamine core present in most NBOMe derivatives, enabling researchers to isolate and quantify the contribution of the N-2-methoxybenzyl moiety to receptor binding without confounding contributions from additional aryl ring substituents [1]. This makes the compound an ideal reference standard for defining baseline affinity contributions in SAR campaigns aimed at optimizing receptor subtype selectivity or reducing off-target polypharmacology [1].

Application
Selection Property
Validation Focus
5-HT2A agonist tracer development
High-affinity 5-HT2A pharmacophore
Binding assay calibration and tracer validation
CNS-targeted compound library synthesis
Liquid free base with reactive amine
Purity and reactivity verification
Cross-species translational pharmacology
Documented rat/human affinity data
Species-specific potency calibration
SAR pharmacophore mapping
Minimal NBOMe pharmacophore
Isolated N-2-methoxybenzyl contribution

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